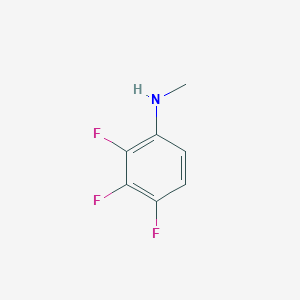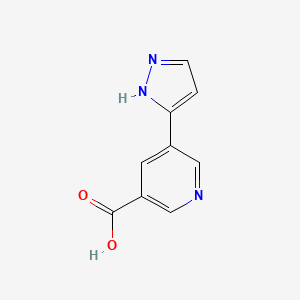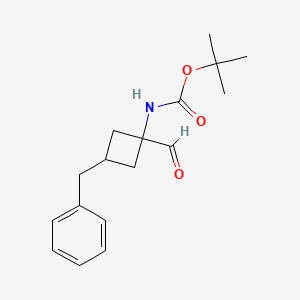![molecular formula C11H8FN3O2 B13563398 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H8FN3O2. It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the production of specific biological molecules. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Another fluorinated aromatic compound with similar structural features.
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole: A compound with both fluorophenyl and pyrimidine moieties
Uniqueness
4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the 3-fluorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H8FN3O2 |
|---|---|
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
4-(3-fluoroanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8FN3O2/c12-7-2-1-3-8(4-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15) |
Clé InChI |
MTNVTWAHRMAYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC2=NC=NC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)


![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)

![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)



![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)



